Guanosine 5'-diphosphate
Overview
Description
Guanosine-5’-Diphosphate is a nucleoside diphosphate that consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. It is an ester of pyrophosphoric acid with the nucleoside guanosine. This compound plays a crucial role in various biochemical processes, particularly in intracellular signaling and as a substrate in the synthesis of guanosine-5’-triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine-5’-Diphosphate can be synthesized from guanosine-5’-triphosphate through enzymatic dephosphorylation. The enzyme GTPase facilitates the hydrolysis of guanosine-5’-triphosphate to guanosine-5’-diphosphate by attacking the γ-phosphate group, leading to the formation of a pentavalent transition state and the release of inorganic phosphate .
Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains that overexpress specific enzymes involved in the biosynthetic pathway. For instance, overexpression of inosine-5’-monophosphate dehydrogenase, guanosine-5’-monophosphate synthetase, and guanosine-inosine kinase can significantly enhance the production of guanosine-5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’-Diphosphate undergoes various biochemical reactions, including:
Hydrolysis: Catalyzed by GTPase enzymes, converting guanosine-5’-triphosphate to guanosine-5’-diphosphate.
Phosphorylation: Guanosine-5’-diphosphate can be phosphorylated back to guanosine-5’-triphosphate using pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions:
Hydrolysis: Requires GTPase enzymes and water.
Phosphorylation: Requires pyruvate kinase and phosphoenolpyruvate.
Major Products:
Hydrolysis: Produces guanosine-5’-diphosphate and inorganic phosphate.
Phosphorylation: Produces guanosine-5’-triphosphate.
Scientific Research Applications
Guanosine-5’-Diphosphate is extensively used in scientific research due to its role in various cellular processes:
Mechanism of Action
Guanosine-5’-Diphosphate functions as a regulator in the activity of GTPases, which act as molecular switches in signal transduction pathways. When an extracellular signal activates a G-protein coupled receptor, the associated G-protein exchanges its bound guanosine-5’-diphosphate for guanosine-5’-triphosphate, leading to a conformational change and activation of downstream signaling cascades . The hydrolysis of guanosine-5’-triphosphate back to guanosine-5’-diphosphate by GTPase enzymes terminates the signaling event .
Comparison with Similar Compounds
Guanosine-5’-Triphosphate: A nucleotide that can be hydrolyzed to guanosine-5’-diphosphate.
Guanosine-5’-Monophosphate: A precursor in the biosynthesis of guanosine-5’-diphosphate.
Guanosine: The nucleoside component of guanosine-5’-diphosphate.
Uniqueness: Guanosine-5’-Diphosphate is unique in its role as a regulator of GTPase activity and its involvement in intracellular signaling pathways. Its ability to interconvert with guanosine-5’-triphosphate and guanosine-5’-monophosphate makes it a versatile compound in various biochemical processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163254 | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146-91-8, 157420-46-7 | |
Record name | GDP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine-5'-Diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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